N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide
描述
N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel protein that regulates the flow of salt and water in and out of cells, particularly in the lungs and pancreas. Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been studied extensively as a potential therapeutic agent for cystic fibrosis and other diseases.
作用机制
N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide inhibits the activity of CFTR by binding to a specific site on the protein. This binding prevents the channel from opening, thereby reducing the flow of chloride ions and water across the cell membrane. N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide is a reversible inhibitor, meaning that its effects can be reversed by removing the compound from the cells.
Biochemical and physiological effects:
N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide has been shown to increase chloride secretion and improve airway hydration in vitro and in vivo. In animal models of cystic fibrosis, N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide has been shown to improve lung function and reduce inflammation. N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide has also been studied as a potential therapeutic agent for other diseases, such as polycystic kidney disease and secretory diarrhea.
实验室实验的优点和局限性
N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide is a well-characterized inhibitor of CFTR and has been extensively studied in vitro and in vivo. Its reversible nature allows for precise control of its effects in cell-based assays. However, its potency and selectivity can vary depending on the cell type and experimental conditions. Additionally, N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide has shown promise as a potential therapeutic agent for cystic fibrosis and other diseases. Future research efforts will likely focus on optimizing its potency and selectivity, as well as developing more soluble analogs. Additionally, N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide may be used as a tool compound to study the role of CFTR in other physiological processes.
科学研究应用
N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide has been extensively studied in vitro and in vivo as a potential therapeutic agent for cystic fibrosis and other diseases. In vitro studies have shown that N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide can inhibit the activity of mutant CFTR proteins, leading to increased chloride secretion and improved airway hydration. In vivo studies in animal models of cystic fibrosis have shown that N-(5-chloro-2-methylphenyl)-N'-(4-fluorobenzyl)ethanediamide can improve lung function and reduce inflammation.
属性
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[(4-fluorophenyl)methyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c1-10-2-5-12(17)8-14(10)20-16(22)15(21)19-9-11-3-6-13(18)7-4-11/h2-8H,9H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENZUAYPKNWASD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。